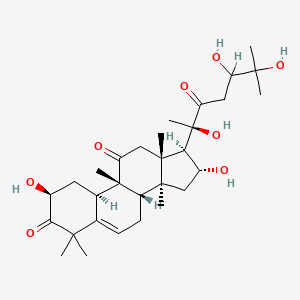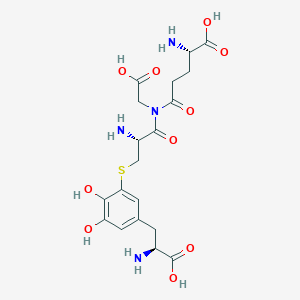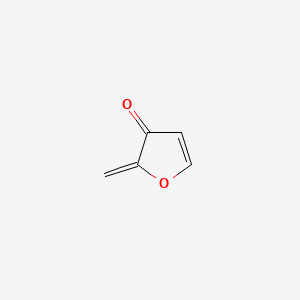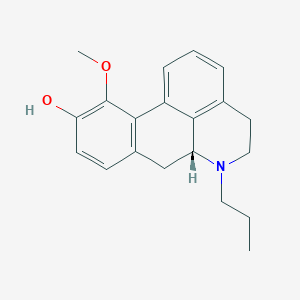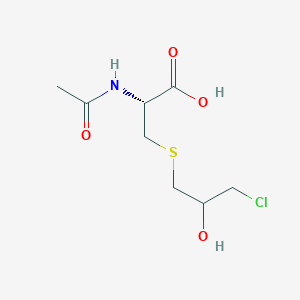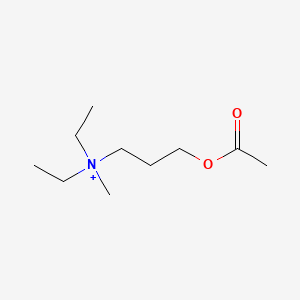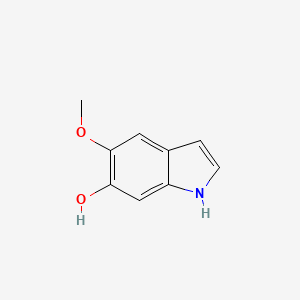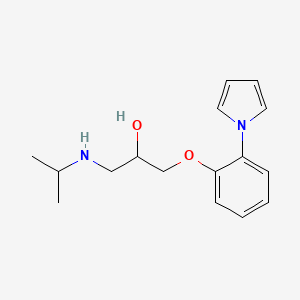![molecular formula C32H61N2O6P B1220701 4-[4-(Dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate CAS No. 132657-47-7](/img/structure/B1220701.png)
4-[4-(Dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of KO-286011 involves the esterification of 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid with 4-(N,N-dimethylamino)pyridinium butylester. The reaction conditions typically include the use of an appropriate solvent and catalyst to facilitate the esterification process
Chemical Reactions Analysis
KO-286011 primarily undergoes reactions related to its function as a PAF antagonist. It inhibits the aggregation of platelets induced by PAF, but shows little influence on platelet responses triggered by other agents such as adenosine diphosphate, collagen, and arachidonic acid . The compound’s inhibitory action is competitive, as evidenced by Schild-analysis of aggregation data . Major products formed from these reactions include the inhibition of thromboxane A2 formation in guinea pigs .
Scientific Research Applications
KO-286011 has been extensively studied for its potential therapeutic applications in inhibiting PAF-mediated responses. It has shown effectiveness in preventing PAF-induced platelet aggregation and secretion in both human and rabbit platelets . Additionally, KO-286011 has been evaluated for its ability to inhibit PAF-induced tissue-type plasminogen activator release . Its potent PAF-inhibitory action makes it a valuable compound for research in cardiovascular diseases, immune system diseases, and other conditions where PAF plays a significant role.
Mechanism of Action
KO-286011 exerts its effects by acting as a competitive antagonist at the PAF receptor level . It binds to the PAF receptor, preventing PAF from interacting with its receptor and thereby inhibiting PAF-mediated platelet aggregation and secretion. This mechanism of action is supported by binding studies that demonstrate KO-286011’s ability to inhibit PAF binding to its receptor .
Comparison with Similar Compounds
KO-286011 is similar to other PAF antagonists such as ginkgolide BN 52021 and CV-3988 . KO-286011 has been shown to be more potent than ginkgolide BN 52021 in inhibiting PAF-induced platelet aggregation . Other similar compounds include 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine and BN-52020 . The uniqueness of KO-286011 lies in its specific structural modifications, which enhance its potency and selectivity as a PAF antagonist.
Properties
| 132657-47-7 | |
Molecular Formula |
C32H61N2O6P |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
4-[4-(dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate |
InChI |
InChI=1S/C32H61N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-20-27-37-29-32(38-6-2)30-40-41(35,36)39-28-21-19-24-34-25-22-31(23-26-34)33(3)4/h22-23,25-26,32H,5-21,24,27-30H2,1-4H3 |
InChI Key |
ZVLFCHBGXDQHSD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCC[N+]1=CC=C(C=C1)N(C)C)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCC[N+]1=CC=C(C=C1)N(C)C)OCC |
synonyms |
1-O-hexadecyl-2-O-ethylglycero-3-phosphoric acid 4-(N,N-dimethylamino)pyridinium butylester KO 286011 KO-286011 Methanaminium, N-(1-(9-ethoxy-6-hydroxy-5,7,11-trioxa-6-phosphaheptacos-1-yl)-4(1H)-pyridinylidene)-N-methyl-, hydroxide, inner salt, P-oxide, (+-)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


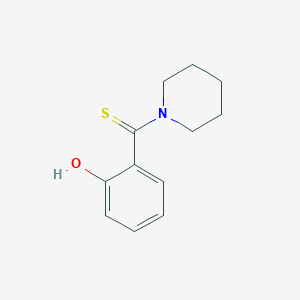
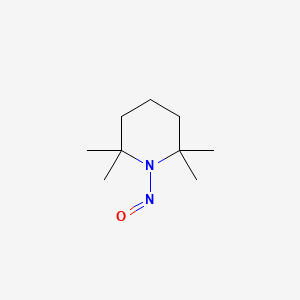
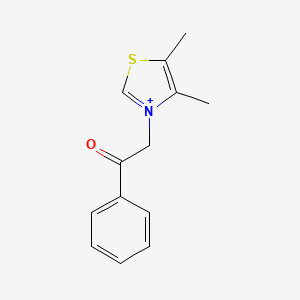
![(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one](/img/structure/B1220624.png)
